Clazosentan

Catalog No.
S523954
CAS No.
180384-56-9
M.F
C25H23N9O6S
M. Wt
577.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clazosentan

CAS Number

180384-56-9

Product Name

Clazosentan

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Molecular Formula

C25H23N9O6S

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Solubility

Soluble in DMSO, not in water

Synonyms

AXV 034, AXV 343434, AXV-034, AXV-034343, AXV-343434, AXV343434, clazosentan, Ro 61-1790, Ro-61-1790, VML 588, VML-588, VML588

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Description

The exact mass of the compound Clazosentan is 577.1492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Clazosentan is a small molecule classified as a selective endothelin A receptor antagonist, primarily under investigation for its therapeutic potential in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage. The compound is characterized by its chemical formula C25H23N9O6SC_{25}H_{23}N_{9}O_{6}S and has a molecular weight of approximately 577.58 g/mol. Structurally, clazosentan belongs to the class of organic compounds known as pyridinylpyrimidines, which feature a pyridine linked to a pyrimidine skeleton .

Clazosentan's therapeutic effect is believed to be primarily mediated through its antagonism of ET-A receptors. By blocking the binding of ET-1 to these receptors, clazosentan aims to prevent excessive vasoconstriction in cerebral arteries following aSAH []. This vasoconstriction, termed vasospasm, can lead to reduced blood flow to the brain and subsequent ischemic injury. Clazosentan's ability to prevent vasospasm may help reduce the risk of complications like stroke and death after aSAH [].

Clazosentan is an endothelin receptor antagonist, a class of drugs that block the action of endothelin, a potent vasoconstrictor (substance that narrows blood vessels) []. While Clazosentan has not been approved for any clinical use, it is being investigated in scientific research for its potential therapeutic effects in various conditions. Here's a breakdown of its potential applications:

Subarachnoid Hemorrhage (SAH)

Clazosentan is actively being researched for its potential role in improving outcomes after subarachnoid hemorrhage (SAH), a life-threatening condition where bleeding occurs between the layers surrounding the brain. SAH can lead to a narrowing of blood vessels in the brain (cerebral vasospasm), which reduces blood flow and can cause further brain damage or stroke [].

Clazosentan acts predominantly through its interaction with the endothelin A receptor. The mechanism involves competitive inhibition of endothelin-1, a potent vasoconstrictor, thereby preventing the receptor-mediated vasospasm that can occur after subarachnoid hemorrhage. This antagonistic action leads to an increase in endothelin-1 concentration in the cerebrospinal fluid, which is critical for understanding its pharmacodynamics .

Clazosentan exhibits significant biological activity as a selective antagonist of the endothelin A receptor, with an affinity approximately 1000-fold greater for this receptor compared to the endothelin B receptor. Its pharmacological profile indicates that it effectively reduces the incidence of moderate to severe vasospasm following subarachnoid hemorrhage, thereby decreasing related morbidity and mortality . Clinical studies have demonstrated its efficacy in reducing vasospasm-related complications and improving neurological outcomes in patients .

The synthesis of clazosentan involves multi-step organic reactions that construct its complex pyridinylpyrimidine framework. While specific synthetic routes are proprietary and not widely published, general methods for synthesizing similar compounds typically include:

  • Formation of the Pyridine and Pyrimidine Rings: Utilizing cyclization reactions to create the core structure.
  • Functional Group Modifications: Introducing sulfonamide groups and other substituents to enhance receptor binding affinity.
  • Purification and Characterization: Employing techniques such as chromatography and spectroscopy to isolate and confirm the structure of clazosentan.

Due to its complexity, detailed synthetic protocols are often kept confidential within pharmaceutical development .

Clazosentan is primarily being investigated for its potential use in clinical settings related to neurology, particularly for patients suffering from aneurysmal subarachnoid hemorrhage. Its main applications include:

  • Prevention of Cerebral Vasospasm: Clazosentan is being studied for its ability to mitigate vasospasm after subarachnoid hemorrhage.
  • Potential Neuroprotective Effects: Beyond vasospasm prevention, there is ongoing research into its role in reducing neuroinflammation and microthrombus formation .

Research on clazosentan has revealed various interactions with biological systems:

  • Endothelin-1 Interaction: Clazosentan competes with endothelin-1 for binding at the endothelin A receptor, effectively blocking its vasoconstrictive effects.
  • Pharmacokinetics: Studies indicate that clazosentan's clearance is primarily hepatic, involving transporters such as organic anion transport polypeptide 1B1/1B3, highlighting important considerations for drug-drug interactions .
  • Adverse Effects: Clinical trials have reported side effects such as fluid retention and hypotension, which are critical for evaluating safety profiles in therapeutic use .

Clazosentan shares structural and functional similarities with several other compounds that target the endothelin system or are involved in vascular regulation. Below is a comparison highlighting its uniqueness:

Compound NameTypeEndothelin Receptor AffinityPrimary Use
ClazosentanEndothelin A antagonistHigh affinity for ET-APreventing cerebral vasospasm
BQ-123Endothelin A antagonistModerate affinity for ET-AResearch on vascular conditions
BosentanDual endothelin antagonistHigh affinity for both ET-A & ET-BPulmonary arterial hypertension
AmbrisentanEndothelin A antagonistHigh affinity for ET-APulmonary arterial hypertension

Clazosentan's specificity for the endothelin A receptor and its investigational status set it apart from other compounds like bosentan and ambrisentan, which have broader receptor activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

577.14920066 g/mol

Monoisotopic Mass

577.14920066 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3DRR0X4728

Drug Indication

Investigated for use/treatment in strokes.
Sequelae of cerebrovascular disease induced by vasospasm

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Other CAS

180384-56-9

Wikipedia

Clazosentan

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Povlsen GK, Edvinsson L. MEK1/2 inhibitor U0126 but not endothelin receptor antagonist clazosentan reduces upregulation of cerebrovascular contractile receptors and delayed cerebral ischemia, and improves outcome after subarachnoid hemorrhage in rats. J Cereb Blood Flow Metab. 2015 Feb;35(2):329-37. doi: 10.1038/jcbfm.2014.205. Epub 2014 Nov 19. PubMed PMID: 25407271; PubMed Central PMCID: PMC4426751.
2: Zisowsky J, Fuseau E, Bruderer S, Krause A, Dingemanse J. Challenges in collecting pharmacokinetic and pharmacodynamic information in an intensive care setting: PK/PD modelling of clazosentan in patients with aneurysmal subarachnoid haemorrhage. Eur J Clin Pharmacol. 2014 Apr;70(4):409-19. doi: 10.1007/s00228-014-1647-4. Epub 2014 Jan 24. PubMed PMID: 24458541.
3: Shen J, Pan JW, Fan ZX, Xiong XX, Zhan RY. Dissociation of vasospasm-related morbidity and outcomes in patients with aneurysmal subarachnoid hemorrhage treated with clazosentan: a meta-analysis of randomized controlled trials. J Neurosurg. 2013 Jul;119(1):180-9. doi: 10.3171/2013.3.JNS121436. Epub 2013 May 3. Review. PubMed PMID: 23641823.
4: Wang X, Li YM, Li WQ, Huang CG, Lu YC, Hou LJ. Effect of clazosentan in patients with aneurysmal subarachnoid hemorrhage: a meta-analysis of randomized controlled trials. PLoS One. 2012;7(10):e47778. doi: 10.1371/journal.pone.0047778. Epub 2012 Oct 17. PubMed PMID: 23082215; PubMed Central PMCID: PMC3474756.
5: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Randomised trial of clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid hemorrhage undergoing surgical clipping (CONSCIOUS-2). Acta Neurochir Suppl. 2013;115:27-31. doi: 10.1007/978-3-7091-1192-5_7. PubMed PMID: 22890639.
6: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Nowbakht P, Roux S, Kassell N. Randomized trial of clazosentan in patients with aneurysmal subarachnoid hemorrhage undergoing endovascular coiling. Stroke. 2012 Jun;43(6):1463-9. doi: 10.1161/STROKEAHA.111.648980. Epub 2012 Mar 8. Erratum in: Stroke. 2012 Jul;43(7):e68. PubMed PMID: 22403047.
7: Pisapia JM, Xu X, Kelly J, Yeung J, Carrion G, Tong H, Meghan S, El-Falaky OM, Grady MS, Smith DH, Zaitsev S, Muzykantov VR, Stiefel MF, Stein SC. Microthrombosis after experimental subarachnoid hemorrhage: time course and effect of red blood cell-bound thrombin-activated pro-urokinase and clazosentan. Exp Neurol. 2012 Jan;233(1):357-63. doi: 10.1016/j.expneurol.2011.10.029. Epub 2011 Nov 4. PubMed PMID: 22079156.
8: Meyers PM, Connolly ES Jr. Stroke: disappointing results for clazosentan in CONSCIOUS-2. Nat Rev Neurol. 2011 Oct 18;7(12):660-1. doi: 10.1038/nrneurol.2011.168. PubMed PMID: 22009282.
9: Wong GK, Poon WS. Clazosentan for patients with subarachnoid haemorrhage: lessons learned. Lancet Neurol. 2011 Oct;10(10):871; author reply 871-2. doi: 10.1016/S1474-4422(11)70189-2. PubMed PMID: 21939894.
10: Kreipke CW, Rafols JA, Reynolds CA, Schafer S, Marinica A, Bedford C, Fronczak M, Kuhn D, Armstead WM. Clazosentan, a novel endothelin A antagonist, improves cerebral blood flow and behavior after traumatic brain injury. Neurol Res. 2011 Mar;33(2):208-13. doi: 10.1179/016164111X12881719352570. PubMed PMID: 21801597.
11: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid haemorrhage undergoing surgical clipping: a randomised, double-blind, placebo-controlled phase 3 trial (CONSCIOUS-2). Lancet Neurol. 2011 Jul;10(7):618-25. doi: 10.1016/S1474-4422(11)70108-9. Epub 2011 Jun 2. PubMed PMID: 21640651.
12: Ruane-O'Hora T, Rae MG, Markos F. Effect of clazosentan, a selective endothelin A receptor antagonist, and tezosentan, a dual endothelin A/B antagonist, on pulsatile shear stress induced constriction of the iliac in the anaesthetized pig. Clin Exp Pharmacol Physiol. 2011 Aug;38(8):515-20. doi: 10.1111/j.1440-1681.2011.05540.x. PubMed PMID: 21575033.
13: Chen G, Tariq A, Ai J, Sabri M, Jeon HJ, Tang EJ, Lakovic K, Wan H, Macdonald RL. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats. Brain Res. 2011 May 25;1392:132-9. doi: 10.1016/j.brainres.2011.03.068. Epub 2011 Apr 3. PubMed PMID: 21466789.
14: Sabri M, Ai J, Macdonald RL. Dissociation of vasospasm and secondary effects of experimental subarachnoid hemorrhage by clazosentan. Stroke. 2011 May;42(5):1454-60. doi: 10.1161/STROKEAHA.110.604728. Epub 2011 Mar 31. PubMed PMID: 21454820.
15: Bruderer S, Detishin V, Tsvitbaum N, Dingemanse J. Influence of different degrees of liver impairment on the pharmacokinetics of clazosentan. Br J Clin Pharmacol. 2011 Jan;71(1):52-60. doi: 10.1111/j.1365-2125.2010.03804.x. PubMed PMID: 21143501; PubMed Central PMCID: PMC3018026.
16: Beck J, Raabe A. Clazosentan: prevention of cerebral vasospasm and the potential to overcome infarction. Acta Neurochir Suppl. 2011;110(Pt 2):147-50. doi: 10.1007/978-3-7091-0356-2_26. PubMed PMID: 21125461.
17: Bruderer S, Sasu B, Tsvitbaum N, Dingemanse J. Influence of severe renal impairment on the pharmacokinetics of clazosentan. J Clin Pharmacol. 2011 Mar;51(3):413-21. doi: 10.1177/0091270010368975. Epub 2010 Oct 6. PubMed PMID: 20926750.
18: van Giersbergen PL, Treiber A, Dingemanse J. In vitro and in vivo pharmacokinetic characteristics of clazosentan, an intravenous endothelin receptor antagonist, in humans. Int J Clin Pharmacol Ther. 2009 Mar;47(3):169-77. PubMed PMID: 19281726.
19: Schubert GA, Schilling L, Thomé C. Clazosentan, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats. J Neurosurg. 2008 Dec;109(6):1134-40. doi: 10.3171/JNS.2008.109.12.1134. PubMed PMID: 19035733.
20: Macdonald RL. Clazosentan: an endothelin receptor antagonist for treatment of vasospasm after subarachnoid hemorrhage. Expert Opin Investig Drugs. 2008 Nov;17(11):1761-7. doi: 10.1517/13543784.17.11.1761 . PubMed PMID: 18922111.

Explore Compound Types